molecular formula C17H13N B1197909 2,6-Diphenylpyridine CAS No. 3558-69-8

2,6-Diphenylpyridine

Cat. No.: B1197909
CAS No.: 3558-69-8
M. Wt: 231.29 g/mol
InChI Key: PJUOHDQXFNPPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diphenylpyridine is an organic compound with the molecular formula C17H13N. It is a derivative of pyridine, where two phenyl groups are substituted at the 2 and 6 positions of the pyridine ring. This compound is known for its unique structural properties and has been studied for various applications in chemistry and materials science.

Biochemical Analysis

Biochemical Properties

2,6-Diphenylpyridine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a tridentate ligand, forming stable complexes with metal ions. These complexes can influence the activity of metalloenzymes by either inhibiting or enhancing their catalytic functions. The interaction of this compound with biomolecules often involves coordination bonds, where the nitrogen atom in the pyridine ring and the phenyl groups participate in binding to metal centers .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound and its derivatives have demonstrated cytotoxic effects, potentially through the disruption of cellular redox balance and induction of apoptosis . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. It can form coordination complexes with metal ions, which can then interact with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the nature of the complex formed. For instance, this compound can inhibit metalloenzymes by binding to their active sites and preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the long-term impact of the compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can cause toxic effects, including liver and kidney damage, as well as hematological changes . Threshold effects have been observed, where a certain dosage level leads to significant biochemical and physiological changes, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidative metabolism, leading to the formation of hydroxylated derivatives. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . The involvement of this compound in these pathways underscores its potential impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. For example, this compound can bind to plasma proteins, facilitating its transport in the bloodstream and distribution to various tissues . Understanding these transport mechanisms is crucial for elucidating the compound’s overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism. These localization patterns are essential for understanding the compound’s role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diphenylpyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with phenyl lithium, followed by the addition of a phenyl halide. This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Another method involves the use of a palladium-catalyzed cross-coupling reaction between 2,6-dibromopyridine and phenylboronic acid. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, under reflux conditions.

Industrial Production Methods: Industrial production of this compound often employs the palladium-catalyzed cross-coupling method due to its efficiency and high yield. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diphenylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2,6-Diphenylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals. These complexes are studied for their catalytic properties.

    Biology: It serves as a fluorescent probe in biological assays due to its ability to emit light upon excitation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.

Comparison with Similar Compounds

    2,6-Diformylpyridine: This compound has formyl groups instead of phenyl groups at the 2 and 6 positions.

    2,6-Dibromopyridine: This compound has bromine atoms at the 2 and 6 positions.

    2,6-Diacetylpyridine: This compound has acetyl groups at the 2 and 6 positions.

Uniqueness of 2,6-Diphenylpyridine: this compound is unique due to its structural configuration, which provides distinct electronic properties and steric effects. The presence of phenyl groups enhances its stability and makes it suitable for various applications in materials science and coordination chemistry. Its ability to act as a fluorescent probe also sets it apart from other similar compounds.

Properties

IUPAC Name

2,6-diphenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUOHDQXFNPPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022209
Record name 2,6-Diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 2,6-Diphenylpyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9959
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

<0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671815
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Vapor Pressure

0.00000132 [mmHg]
Record name 2,6-Diphenylpyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9959
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3558-69-8
Record name 2,6-Diphenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3558-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diphenylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003558698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3558-69-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-diphenylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIPHENYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI75V15Y1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 600 mg (2.5 mmol) of 2,6-dibromopyridine in 15 mL of toluene was added a mixture of 150 mg (1.27 mmol) of phenylboronic acid in 5 mL of methanol, 86 mg (0.075 mmol) of Pd(PPh3)4 and 15 mL of 2 M Na2CO3. The mixture was refluxed overnight, cooled, extracted with ethyl acetate, dried and 2-bromo-6-phenylpyridine isolated chromatographically from unreacted 2,6-dibromopyridine and 2,6-diphenylpyridine.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
86 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-Diphenylpyridine
Reactant of Route 2
Reactant of Route 2
2,6-Diphenylpyridine
Reactant of Route 3
Reactant of Route 3
2,6-Diphenylpyridine
Reactant of Route 4
Reactant of Route 4
2,6-Diphenylpyridine
Reactant of Route 5
Reactant of Route 5
2,6-Diphenylpyridine
Reactant of Route 6
Reactant of Route 6
2,6-Diphenylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.